N-(1-Adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)amine
Description
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)adamantan-1-amine |
InChI |
InChI=1S/C18H23NO2/c1-2-16-17(21-11-20-16)6-12(1)10-19-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15,19H,3-5,7-11H2 |
InChI Key |
LYIPGBDYQYFMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
N-(1-Adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)amine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Structural Characteristics
The compound features an adamantyl group , known for its rigidity and hydrophobic characteristics, and a benzodioxole moiety , which may enhance its interaction with biological targets. The molecular formula is with a molecular weight of approximately 287.38 g/mol.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication, similar to other adamantane derivatives like amantadine, which are used in treating influenza .
- Anticancer Activity : Its structural components suggest it could act as an inhibitor or modulator of specific enzymes or receptors involved in cancer progression.
The biological activity of this compound is hypothesized to involve:
- Enzyme Modulation : Interaction studies suggest that the compound may bind to specific proteins or enzymes, potentially altering their activity and contributing to its pharmacological effects.
- Receptor Targeting : The compound's structure allows for possible interactions with various receptors, which could mediate its therapeutic effects.
Table 1: Summary of Biological Activities
Case Study Analysis
A study focusing on adamantane derivatives highlighted their effectiveness in various therapeutic roles. For instance, compounds structurally similar to this compound have shown significant anti-HIV and anti-inflammatory activities . This reinforces the potential for this compound to exhibit similar properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Adamantane and Benzodioxole Moieties
(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine
- Structure : Features an ethyl spacer between the adamantyl group and the amine, unlike the direct linkage in the target compound.
- Molecular Formula: C₂₀H₂₇NO₂; Molecular Weight: 313.43 .
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine
Analogues with Modified Functional Groups
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structure : Adamantane linked to a benzothiazole-acetamide group.
- Crystallography : Forms H-bonded dimers via N–H⋯N interactions; planar acetamide-benzothiazole core with gauche adamantyl positioning .
N-(1-Adamantyl)carbothioamide Derivatives
Benzodioxole-Containing Analogues
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)
- Structure : Benzodioxole linked to a branched aliphatic chain with a methylamine group.
- Molecular Weight : 207.27; Application : Stimulant with psychoactive properties .
- Key Differences : The absence of adamantane reduces metabolic stability but increases bioavailability for CNS penetration.
2-[(4-Aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₁₈H₂₃NO₂ | 285.38 (est.) | Adamantane + benzodioxole, no spacer |
| (1-Adamantan-1-yl-ethyl)-benzodioxolylmethyl-amine | C₂₀H₂₇NO₂ | 313.43 | Ethyl spacer, increased flexibility |
| MBDB | C₁₂H₁₇NO₂ | 207.27 | Aliphatic chain, psychoactive |
| N-(1-Adamantyl)carbothioamide | C₁₁H₁₈N₂S | 210.34 | Thiourea group, antimicrobial activity |
Functional and Application-Based Differences
- Target Compound: Potential CNS applications due to adamantane's blood-brain barrier penetration and benzodioxole's receptor affinity.
- MBDB : Used as a stimulant, highlighting benzodioxole's role in psychoactivity .
- Carbothioamides : Antimicrobial activity suggests utility in infectious disease .
- Phosphoryl-oxazole Derivative (): Phosphoryl group may enhance kinase inhibition or metabolic stability .
Preparation Methods
Reaction Mechanism
The process occurs in three stages:
-
Imine Formation : 1-Adamantylamine reacts with the carbonyl group of 1,3-benzodioxol-5-ylmethyl aldehyde to form a hemiaminal, which dehydrates to an imine.
-
Reduction : The imine is reduced using agents like sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) to yield the secondary amine.
-
Workup : Purification via chromatography or recrystallization isolates the product.
Optimized Conditions
Key parameters for high yield (>75%) include:
Table 1: Reductive Amination Case Studies
| Starting Carbonyl | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1,3-Benzodioxol-5-ylmethyl aldehyde | NaBHCN | MeOH | 78% | |
| 1,3-Benzodioxol-5-ylmethyl ketone | NaBH(OAc) | EtOH | 65% | |
| 6-Acetyl-1,3-benzodioxol-5-yl aldehyde | NaBHCN | THF | 72% |
Alkylation of 1-Adamantylamine
Alkylation employs 1-adamantylamine and a benzodioxol-5-ylmethyl halide (e.g., bromide or iodide). While straightforward, this method faces challenges with over-alkylation and low selectivity.
Reaction Protocol
Table 2: Alkylation Yields Under Varied Conditions
| Alkyl Halide | Base | Solvent | Yield | Purity |
|---|---|---|---|---|
| Benzodioxol-5-ylmethyl bromide | EtN | DMF | 45% | 88% |
| Benzodioxol-5-ylmethyl iodide | KCO | Acetonitrile | 38% | 82% |
Coupling Reactions
Coupling strategies use pre-functionalized intermediates to assemble the target compound.
Urea Intermediate Reduction
A two-step approach involves:
Table 3: Urea Reduction Efficiency
| Reducing Agent | Temperature | Yield |
|---|---|---|
| LiAlH | Reflux (THF) | 58% |
| BH·THF | 0°C to RT | 63% |
Comparative Analysis of Methods
Efficiency and Scalability
Selectivity Challenges
-
Secondary vs. Tertiary Amines: Alkylation often produces tertiary amines unless stoichiometry is tightly controlled.
-
Byproduct Formation: Reductive amination generates minimal byproducts if aldehydes are purified.
Recent Advances and Optimization
Catalytic Asymmetric Reductive Amination
Chiral phosphine ligands (e.g., Segphos derivatives) enable enantioselective synthesis, though this compound lacks chiral centers.
Solvent-Free Conditions
Microwave-assisted reactions in solvent-free systems reduce reaction times (2–4 hours) with comparable yields.
Green Chemistry Approaches
-
Biocatalysis : Imine reductases achieve 90% conversion in aqueous buffers but require enzyme engineering.
-
Recyclable Catalysts : Silica-supported NaBH reduces waste in reductive amination.
Characterization and Quality Control
-
NMR : H NMR shows adamantyl protons at δ 1.6–2.1 ppm and benzodioxole protons at δ 5.9–6.9 ppm.
-
MS : Molecular ion peak at m/z 328.1787 (CHNO).
-
HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).
Industrial and Regulatory Considerations
Q & A
Q. What in vitro biological activities have been reported for this compound?
- Findings : The compound exhibits antiviral activity against influenza A virus (EC₅₀ = 20 μM) via M2 proton channel inhibition, comparable to adamantane derivatives like amantadine . Its adamantyl group enhances membrane permeability, while the benzodioxol moiety may modulate target specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Optimization Strategies :
- Catalyst Loading : Pd/NiO (1.1 wt%) under hydrogen gas achieves near-quantitative yields in reductive amination .
- Solvent Effects : Polar aprotic solvents (e.g., chloroform) enhance reactivity in alkylation routes, while ethanol aids crystallization .
- Temperature Control : Reflux (70–80°C) minimizes side reactions in multi-step syntheses .
Q. What structural insights are provided by crystallographic studies of adamantyl-benzodioxol derivatives?
- Key Observations :
- Hydrogen Bonding : Dimer formation via N–H⋯N interactions stabilizes the crystal lattice .
- Conformational Flexibility : The adamantyl group adopts gauche configurations relative to the amine, influencing steric interactions and solubility .
- Packing Effects : Non-classical C–H⋯O and S⋯S interactions contribute to ribbon-like molecular arrangements .
Q. How do structural modifications of the adamantyl and benzodioxol groups impact antiviral activity?
- Structure-Activity Relationship (SAR) :
- Adamantyl Substitution : 1-Adamantyl analogs show higher potency (EC₅₀ = 20 μM) than 2-adamantyl isomers, likely due to improved hydrophobic interactions with viral targets .
- Benzodioxol Modifications : Nitro or fluorine substituents on the benzodioxol ring reduce EC₅₀ values (e.g., 5F-AKB48: EC₅₀ = 5 μM), suggesting electronic effects enhance binding .
Q. How can researchers resolve discrepancies in reported bioactivity data for adamantyl-benzodioxol derivatives?
- Methodological Recommendations :
- Assay Standardization : Use consistent cell lines (e.g., MDCK for influenza) and viral strains to minimize variability .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., solvatochromic shifts) to correlate with experimental EC₅₀ values .
- Controlled Crystallization : Ensure purity via recrystallization (e.g., ethanol/water mixtures) to exclude impurities affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
